molecular formula C7H11NO B12883248 (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Cat. No.: B12883248
M. Wt: 125.17 g/mol
InChI Key: PMGSPDVTAKHCLW-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is a nitrogen-containing heterocyclic compound It features a cyclopentane ring fused to a pyrrolidinone ring, making it a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid at elevated temperatures can yield the desired product . Another method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines in the presence of iron (III) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding lactams, while reduction can produce fully saturated derivatives.

Scientific Research Applications

(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one is unique due to its bicyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one

InChI

InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m1/s1

InChI Key

PMGSPDVTAKHCLW-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)N[C@H]2C1

Canonical SMILES

C1CC2CC(=O)NC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.